![molecular formula C14H7Cl2FN2OS B258339 3-chloro-N-(2-chloropyridin-3-yl)-6-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B258339.png)
3-chloro-N-(2-chloropyridin-3-yl)-6-fluoro-1-benzothiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-(2-chloropyridin-3-yl)-6-fluoro-1-benzothiophene-2-carboxamide is a chemical compound that belongs to the class of benzothiophene carboxamides. It has been studied extensively for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 3-chloro-N-(2-chloropyridin-3-yl)-6-fluoro-1-benzothiophene-2-carboxamide involves the inhibition of specific enzymes and receptors. It has been shown to inhibit the activity of certain kinases, which play a crucial role in various cellular processes such as cell growth, proliferation, and differentiation. Additionally, it has been shown to block the activity of certain receptors, which are involved in various physiological processes such as inflammation and pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely dependent on its mechanism of action. It has been shown to exhibit anti-inflammatory, analgesic, and antitumor effects in various animal models. Additionally, it has been shown to modulate the immune response and inhibit the growth of certain cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-chloro-N-(2-chloropyridin-3-yl)-6-fluoro-1-benzothiophene-2-carboxamide in lab experiments include its potent inhibitory activity against specific enzymes and receptors, making it a promising lead compound for the development of new drugs. However, its limitations include its relatively low solubility in water, which can affect its bioavailability and limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 3-chloro-N-(2-chloropyridin-3-yl)-6-fluoro-1-benzothiophene-2-carboxamide. One direction is to further elucidate its mechanism of action and identify additional targets for its inhibitory activity. Another direction is to optimize its structure to improve its pharmacological properties such as solubility and bioavailability. Additionally, it can be studied for its potential applications in other scientific research fields such as neuroscience and immunology.
Synthesemethoden
The synthesis of 3-chloro-N-(2-chloropyridin-3-yl)-6-fluoro-1-benzothiophene-2-carboxamide involves the reaction of 2-chloro-3-pyridinecarboxylic acid with 3-chloro-6-fluorobenzothiophene-2-amine in the presence of a coupling reagent. The reaction yields the desired product, which can be purified using various chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-(2-chloropyridin-3-yl)-6-fluoro-1-benzothiophene-2-carboxamide has been studied for its potential applications in various scientific research fields such as medicinal chemistry, pharmacology, and drug discovery. It has been shown to exhibit potent inhibitory activity against certain enzymes and receptors, making it a promising lead compound for the development of new drugs.
Eigenschaften
Molekularformel |
C14H7Cl2FN2OS |
---|---|
Molekulargewicht |
341.2 g/mol |
IUPAC-Name |
3-chloro-N-(2-chloropyridin-3-yl)-6-fluoro-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C14H7Cl2FN2OS/c15-11-8-4-3-7(17)6-10(8)21-12(11)14(20)19-9-2-1-5-18-13(9)16/h1-6H,(H,19,20) |
InChI-Schlüssel |
NMXDUOPEDMLPAO-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(N=C1)Cl)NC(=O)C2=C(C3=C(S2)C=C(C=C3)F)Cl |
Kanonische SMILES |
C1=CC(=C(N=C1)Cl)NC(=O)C2=C(C3=C(S2)C=C(C=C3)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.